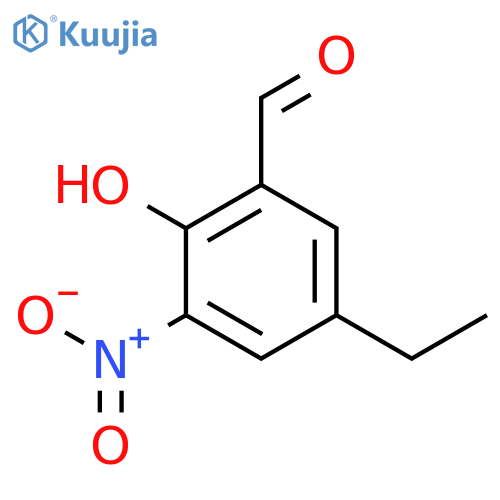Cas no 90564-23-1 (5-ethyl-2-hydroxy-3-nitrobenzaldehyde)

90564-23-1 structure
商品名:5-ethyl-2-hydroxy-3-nitrobenzaldehyde
5-ethyl-2-hydroxy-3-nitrobenzaldehyde 化学的及び物理的性質
名前と識別子
-
- 5-ethyl-2-hydroxy-3-nitrobenzaldehyde
- Benzaldehyde, 5-ethyl-2-hydroxy-3-nitro-
- 5-ETHYL-2-HYDROXY-3-NITRO-BENZALDEHYDE
- DTXSID50428275
- AKOS004119046
- 90564-23-1
-
- MDL: MFCD06739517
- インチ: InChI=1S/C9H9NO4/c1-2-6-3-7(5-11)9(12)8(4-6)10(13)14/h3-5,12H,2H2,1H3
- InChIKey: YQXWEYNZOOZURE-UHFFFAOYSA-N
- ほほえんだ: CCC1=CC(=C(C(=C1)[N+](=O)[O-])O)C=O
計算された属性
- せいみつぶんしりょう: 195.05315777Da
- どういたいしつりょう: 195.05315777Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 225
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 83.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
じっけんとくせい
- 密度みつど: 1.353
- ふってん: 279°C at 760 mmHg
- フラッシュポイント: 119.1°C
- 屈折率: 1.625
- PSA: 83.12000
- LogP: 2.19850
5-ethyl-2-hydroxy-3-nitrobenzaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 025121-2g |
5-Ethyl-2-hydroxy-3-nitro-benzaldehyde |
90564-23-1 | 2g |
£598.00 | 2022-03-01 | ||
| Fluorochem | 025121-1g |
5-Ethyl-2-hydroxy-3-nitro-benzaldehyde |
90564-23-1 | 1g |
£372.00 | 2022-03-01 | ||
| Fluorochem | 025121-250mg |
5-Ethyl-2-hydroxy-3-nitro-benzaldehyde |
90564-23-1 | 250mg |
£160.00 | 2022-03-01 | ||
| 1PlusChem | 1P00GTZA-1g |
5-ETHYL-2-HYDROXY-3-NITRO-BENZALDEHYDE |
90564-23-1 | 1g |
$795.00 | 2025-02-27 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1771879-250mg |
5-Ethyl-2-hydroxy-3-nitro-benzaldehyde |
90564-23-1 | 98% | 250mg |
¥4928.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1771879-1g |
5-Ethyl-2-hydroxy-3-nitro-benzaldehyde |
90564-23-1 | 98% | 1g |
¥13367.00 | 2024-04-26 | |
| A2B Chem LLC | AH84550-1g |
5-Ethyl-2-hydroxy-3-nitro-benzaldehyde |
90564-23-1 | 1g |
$669.00 | 2024-05-20 |
5-ethyl-2-hydroxy-3-nitrobenzaldehyde 関連文献
-
Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
-
Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
-
Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651
-
Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270
90564-23-1 (5-ethyl-2-hydroxy-3-nitrobenzaldehyde) 関連製品
- 857369-11-0(2-Oxoethanethioamide)
- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)
- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)
- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)
- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)
- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)
- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)
- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)
- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)
- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
